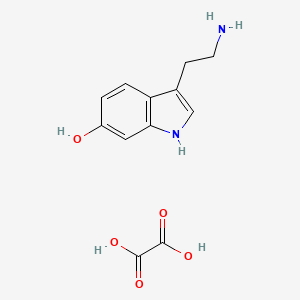
3-(2-aminoethyl)-1H-indol-6-ol; oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-aminoethyl)-1H-indol-6-ol; oxalic acid is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound is particularly interesting due to its structural similarity to important neurotransmitters such as serotonin and melatonin .
作用機序
Target of Action
The compound 3-(2-aminoethyl)-1H-indol-6-ol, also known as tryptamine (TRA), is an important neurotransmitter . It bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine), which play key roles in the daily behavioral and physiological states of humans . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
The conformational flexibility of the ethylamine side chain in TRA plays an important role in its binding to receptor sites . The interaction of TRA with these receptors triggers a series of biochemical reactions that result in its various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
TRA and other indolic compounds are very efficient antioxidants, protecting both lipids and proteins from peroxidation . The indole structure influences their antioxidant efficacy in biological systems . The radical scavenging by indolic compounds is strongly modulated by their functional residues . All indolamines have a heteroaromatic ring system of high electroreactivity and they only differ in the functional group in their side chain .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of similar indole derivatives suggest that these compounds may have good bioavailability .
Result of Action
The result of the action of 3-(2-aminoethyl)-1H-indol-6-ol; oxalic acid is primarily observed at the molecular and cellular levels. Its interaction with various receptors triggers a cascade of biochemical reactions, leading to its diverse biological activities . These activities can influence the daily behavioral and physiological states of humans .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of this compound . Furthermore, the presence of other substances in the environment, such as other neurotransmitters or drugs, can also influence the action of this compound .
生化学分析
Biochemical Properties
The biochemical properties of 3-(2-aminoethyl)-1H-indol-6-ol; oxalic acid are largely determined by its interactions with various biomolecules. Unfortunately, specific information about the enzymes, proteins, and other biomolecules it interacts with is not currently available .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-1H-indol-6-ol typically involves the reaction of indole derivatives with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes several purification steps to remove impurities and ensure the final product meets the required specifications. Common methods include crystallization and chromatography .
化学反応の分析
Types of Reactions
3-(2-aminoethyl)-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more reduced forms, often altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenated compounds and alkylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary widely but often include more complex indole derivatives with enhanced biological activity .
科学的研究の応用
3-(2-aminoethyl)-1H-indol-6-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Due to its structural similarity to neurotransmitters, it is used in studies related to brain function and neurotransmission.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in treating neurological disorders.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis.
類似化合物との比較
Similar Compounds
Serotonin (5-hydroxytryptamine): A neurotransmitter with a similar indole structure.
Melatonin (5-methoxy-N-acetyltryptamine): A hormone involved in regulating sleep-wake cycles.
Tryptamine: Another indole derivative with similar biological activities.
Uniqueness
What sets 3-(2-aminoethyl)-1H-indol-6-ol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple receptor types makes it a versatile compound for research and therapeutic applications .
特性
IUPAC Name |
3-(2-aminoethyl)-1H-indol-6-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C2H2O4/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10;3-1(4)2(5)6/h1-2,5-6,12-13H,3-4,11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEPWICENSPALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2CCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

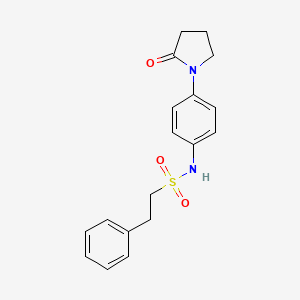
![8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2848837.png)
![5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2848838.png)
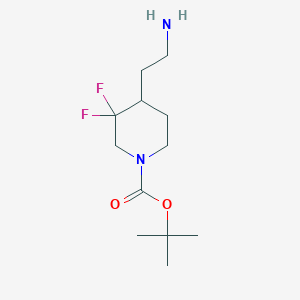

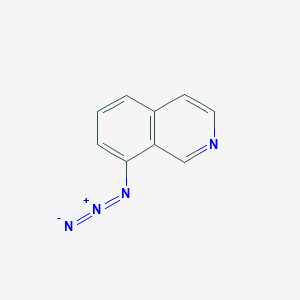
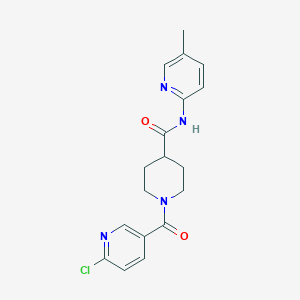
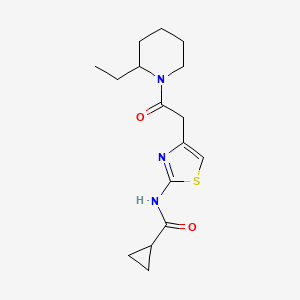
![N-benzyl-4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2848846.png)
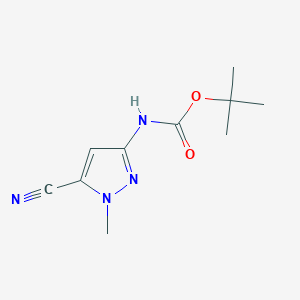
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2848848.png)
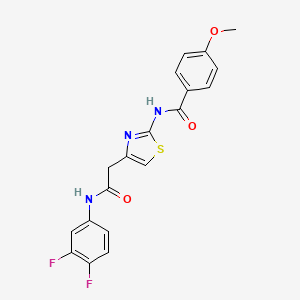
![7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2848852.png)
